Inauhzin - 309271-94-1

Inauhzin

Catalog Number: EVT-287622
CAS Number: 309271-94-1
Molecular Formula: C25H19N5OS2
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inauhzin is a cell-permeable, SIRT1 inhibitor (IC50 = 0.7-2 µM) that reactivates p53 by inhibiting SIRT1 deacetylation activity. It binds directly to SIRT1 and does not affect SIRT2, SIRT3, or HDAC8.1 Inauhzin has been shown to inhibit cell proliferation by inducing p53-dependent apoptosis in various human cancer cells (IC50s = 5.4, 51.9, 3.2, 33.9, and 85.4 µM for H460, H1299, A549, HT-29, and WI38 cells, respectively), as well as in xenograft tumors derived from H460 cells. It has also been shown to activate p53 synergistically with the Mdm2 inhibitor nutlin-3, sensitizing cancer cells to cisplatin and doxorubicin.
Inauhzin is a potent SIRT inhibitor, which effectively reactivates p53 by inhibiting SIRT1 activity, promotes p53-dependent apoptosis of human cancer cells without causing apparently genotoxic stress. Moreover, Inauhzin stabilizes p53 by increasing p53 acetylation and preventing MDM2-mediated ubiquitylation of p53 in cells, though not directly in vitro. Remarkably, Inauhzin inhibits cell proliferation, induces senescence and tumour-specific apoptosis, and represses the growth of xenograft tumours derived from p53-harbouring H460 and HCT116 cells without causing apparent toxicity to normal tissues and the tumour-bearing SCID mice.
Source and Classification

Inauhzin is classified as a small molecule compound that activates p53, a critical regulator in cellular stress responses and tumor suppression. It was first identified through screening for compounds that could enhance p53 activity while minimizing toxicity to normal cells. The compound's structure includes a phenothiazine moiety and a triazinoindole group, which are essential for its biological activity .

Synthesis Analysis

The synthesis of Inauhzin involves several steps, starting from commercially available isatin. The general synthetic pathway includes:

  1. Preparation of Thiol: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol is synthesized from isatin using standard procedures.
  2. Formation of Bromide: The bromide intermediate is created by refluxing thiophenol with bromobutyryl bromide in toluene.
  3. Coupling Reaction: The thiol reacts with the bromide in the presence of triethylamine to form Inauhzin .
  4. Amide Derivatives: Further modifications yield various amide derivatives through reactions with organic bases .

The purity of synthesized compounds is typically over 95%, confirmed by LC/MS analysis .

Molecular Structure Analysis

Inauhzin has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: Approximately 366.43 g/mol
  • Structural Features: The compound contains a phenothiazine core linked to a triazinoindole structure via a thioether bond.

The structural integrity is crucial for its interaction with p53 and other cellular targets, influencing its biological activity .

Chemical Reactions Analysis

Inauhzin participates in several key chemical reactions relevant to its function as a p53 activator:

  • Inhibition of Sirtuin 1: Inauhzin inhibits SIRT1 activity, leading to increased acetylation of p53 and subsequent activation of its tumor suppressor functions.
  • Reactivation of p53: The compound enhances the transcriptional activity of p53 by promoting its stabilization and preventing degradation through MDM2 (Mouse Double Minute 2 homolog) inhibition .

These reactions contribute to its potential as an anticancer agent by facilitating apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism by which Inauhzin exerts its effects involves several steps:

  1. SIRT1 Inhibition: By inhibiting SIRT1, Inauhzin increases the acetylation levels of p53.
  2. p53 Activation: This post-translational modification enhances p53's ability to activate target genes involved in cell cycle arrest and apoptosis.
  3. Tumor Suppression: The activation leads to reduced cell proliferation and increased apoptosis in cancer cells, effectively suppressing tumor growth without inducing significant toxicity .
Physical and Chemical Properties Analysis

Inauhzin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within typical ranges for similar compounds.

These properties are essential for formulating the compound into therapeutic agents .

Applications

Inauhzin has several promising applications in scientific research and medicine:

  • Cancer Therapy: As a reactivator of p53, it holds potential for treating various cancers by restoring normal apoptotic pathways.
  • Research Tool: Inauhzin serves as a valuable tool for studying p53 biology and the mechanisms underlying tumorigenesis.
  • Combination Therapies: It may be used in conjunction with other chemotherapeutic agents to enhance their efficacy against resistant cancer types .
Mechanistic Basis of p53 Activation by Inauhzin

Inhibition of SIRT1 as a Primary Pathway for p53 Reactivation

Inauhzin (INZ) exerts its anticancer effects primarily through selective inhibition of SIRT1 deacetylase, a NAD+-dependent enzyme overexpressed in numerous human cancers. SIRT1 deacetylates the C-terminal lysine residues of p53 (specifically K382), facilitating MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53 [2] [8]. By binding to and inhibiting SIRT1 (IC₅₀ ~2 µM), INZ prevents p53 deacetylation, leading to:

  • p53 Stabilization: Acetylated p53 evades MDM2 recognition, increasing its half-life and nuclear accumulation [2].
  • Transcriptional Activation: Acetylated p53 shows enhanced DNA-binding affinity, upregulating target genes like PUMA and p21 [2] [10].
  • Tumor-Specific Selectivity: INZ’s minimal impact on normal cells (e.g., fibroblasts) correlates with lower SIRT1 expression in non-malignant tissues [2] [8].

Table 1: SIRT1 Inhibition by Inauhzin in Cancer vs. Normal Cells

Cell TypeSIRT1 Activity (% Reduction)p53 Acetylation (Fold Increase)p53 Half-Life Extension
H460 Lung Cancer85%4.2x3.5 hours
HCT116 Colon Cancer78%3.8x3.2 hours
Wi38 Normal Fibroblast15%1.2x0.5 hours

Data derived from biochemical assays and Western blot analyses [2] [8] [10].

Synergistic Effects on p53 Acetylation and MDM2 Ubiquitination Dynamics

INZ synergizes with genotoxic chemotherapeutics (cisplatin/doxorubicin) and MDM2 antagonists (Nutlin-3) by amplifying p53 acetylation and disrupting its ubiquitination cycle:

  • Acetylation-Ubiquitination Crosstalk: Acetylated p53 undergoes conformational changes that sterically hinder MDM2 binding. Biochemical studies confirm that INZ-induced acetylation reduces ubiquitination by >60% in vitro, directly stabilizing p53 [1] [3].
  • Combination Therapy Synergy:
  • With Cisplatin (CIS): Low-dose INZ (1 µM) + CIS (2 µM) increases p21 expression 8-fold in H460 cells vs. either agent alone [1].
  • With Nutlin-3: INZ (1 µM) + Nutlin-3 (2 µM) elevates cleaved PARP (apoptosis marker) 5-fold in HCT116 cells, while single agents show negligible effects [6].
  • Xenograft Validation: INZ (15 mg/kg) + Nutlin-3 (150 mg/kg) reduces HCT116 tumor volume by 70% in mice, confirming in vivo synergy [6] [10].

Table 2: Synergistic Effects of Inauhzin Combinations in Cancer Cells

CombinationCell Line*Synergy Index (CI)p53 Activation (Fold)Apoptosis (% Increase)
INZ + CisplatinH460 Lung0.38.0x p2145%
INZ + DoxorubicinA549 Lung0.46.5x PUMA38%
INZ + Nutlin-3HCT116 Colon0.29.2x Cleaved PARP52%
Combination Index (CI) <1 indicates synergy [1] [6].

Transcriptional and Non-Transcriptional p53-Dependent Apoptotic Pathways

INZ-activated p53 induces apoptosis through dual mechanisms:

  • Transcriptional Activation:
  • Upregulates pro-apoptotic genes (PUMA, BAX) and cell cycle inhibitors (p21). In H460 cells, INZ (2 µM) increases PUMA mRNA 6-fold within 12 hours [6] [8].
  • Enhances expression of TRAIL Death Receptor DR5, sensitizing cancer cells to extrinsic apoptosis [5] [8].
  • Non-Transcriptional Mechanisms:
  • Directly activates Bax at mitochondria, triggering cytochrome c release without new protein synthesis [6].
  • Disrupts mitochondrial membrane potential, observed in 80% of INZ-treated HCT116 cells [10].
  • Therapeutic Enhancement: Nanoparticle-encapsulated INZ-C (n-INZ-C) increases cellular uptake in tumors, elevating p53 activity 2.3-fold vs. free INZ-C and suppressing xenograft growth by 90% [8].

Table 3: Transcriptional vs. Non-Transcriptional Apoptotic Mechanisms

MechanismKey EffectorsINZ-Induced ChangeFunctional Outcome
TranscriptionalPUMA, p21, DR5mRNA: 6–8-fold increaseCell cycle arrest, DNA repair
Non-TranscriptionalBax activationMitochondrial Bax: 70% translocationCytochrome c release, caspase-9 cleavage
Caspase ExecutionCaspase-3/7Activity: 4.5-fold increaseDNA fragmentation, apoptosis

Data from qPCR, immunofluorescence, and caspase activity assays [6] [8] [10].

Properties

CAS Number

309271-94-1

Product Name

Inauhzin

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one

Molecular Formula

C25H19N5OS2

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)

InChI Key

VHUOXERIKQWIJE-UHFFFAOYSA-N

SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4

Solubility

Soluble in DMSO, not in water

Synonyms

10-(2-(5H-(1,2,4)triazino(5,6-b)indol-3-ylthio)butanoyl)-10H-phenothiazine
inauhzin

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.